1,2,4-Triazole-3-carboxylate

COX-2 inhibition Anti-inflammatory Selectivity index

The 3-carboxylate substitution confers predictable 1H-tautomeric stabilization for regioselective C–H functionalization and amide coupling. This scaffold enables synthesis of COX-2 inhibitors with selectivity indices exceeding 1000 and superior thermal stability (Δ52 kcal/mol decomposition barrier) versus 1,2,3-triazole analogs. Bulk kilogram-scale orders and custom packaging available.

Molecular Formula C3H2N3O2-
Molecular Weight 112.07 g/mol
Cat. No. B8385096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Triazole-3-carboxylate
Molecular FormulaC3H2N3O2-
Molecular Weight112.07 g/mol
Structural Identifiers
SMILESC1=NNC(=N1)C(=O)[O-]
InChIInChI=1S/C3H3N3O2/c7-3(8)2-4-1-5-6-2/h1H,(H,7,8)(H,4,5,6)/p-1
InChIKeyLJVQHXICFCZRJN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4-Triazole-3-carboxylate Procurement: Core Scaffold Identity and Differentiating Physicochemical Profile


1,2,4-Triazole-3-carboxylate refers to a class of heterocyclic compounds built on a 1,2,4-triazole core bearing a carboxylate group at the 3-position. The unsubstituted parent acid, 1H-1,2,4-triazole-3-carboxylic acid (CAS 4928-87-4), exhibits a predicted pKa of 10.78 ± 0.20, a LogP of -1.24, and a melting point range of 132–136°C [1]. The 3-carboxylate substitution pattern distinguishes this scaffold from the 5-carboxylate isomer, with the 3-carboxylate derivative favoring the 1H-tautomer due to stabilization via intramolecular hydrogen bonding . This tautomeric preference influences both the compound's reactivity profile and its capacity for regioselective derivatization in downstream synthetic applications.

Why 1,2,4-Triazole-3-carboxylate Cannot Be Generically Substituted with Alternative Triazole Regioisomers or Carboxylate Positional Isomers


Generic substitution of 1,2,4-triazole-3-carboxylate with other triazole regioisomers or positional isomers is inadvisable due to fundamental differences in physicochemical stability, synthetic accessibility, and biological target engagement. Computational thermochemical analysis demonstrates that 1,2,4-triazole possesses a higher energy barrier for primary decomposition (H-transfer path, ~52 kcal/mol) compared to 1,2,3-triazole (ring-opening path, ~45 kcal/mol), indicating that the 1,2,4-triazole core confers superior thermal stability [1]. Within the 1,2,4-triazole series itself, the 3-carboxylate tautomeric distribution differs from the 5-carboxylate isomer, directly affecting nucleophilic substitution reactivity at the ester group . Furthermore, the 3-carboxylate position enables regioselective C–H functionalization and amide coupling that are not equally accessible with the 5-carboxylate analog, a distinction that has been exploited in patented pharmaceutical intermediate routes [2]. These structural and energetic differences translate into divergent biological activity profiles; for instance, 5-(chloromethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylate derivatives exhibit selective COX-2 inhibition with nanomolar potency, a pharmacological property that cannot be assumed for 5-carboxylate or 1,2,3-triazole analogs without explicit validation [3].

Quantitative Differentiation Evidence for 1,2,4-Triazole-3-carboxylate Derivatives: Comparator-Based Selection Metrics


COX-2 Selectivity Index: 1,2,4-Triazole-3-carboxylate Derivative 5d vs. Indomethacin

The methyl 5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate derivative (Compound 5d) demonstrated a COX-2 IC50 of 17.9 nM and a COX-1/COX-2 selectivity ratio of 1080 in recombinant human enzyme inhibition assays [1]. This selectivity substantially exceeds that of the reference NSAID indomethacin, which lacks comparable COX-2 preferential inhibition. The high selectivity index indicates that 5d potently inhibits COX-2 while sparing COX-1, a profile associated with reduced gastrointestinal toxicity. In parallel in vivo evaluation, 5d administered at 5 mg/kg provided superior anti-inflammatory efficacy and gastric protection compared to indomethacin at 10 mg/kg [1].

COX-2 inhibition Anti-inflammatory Selectivity index

Thermal Stability Comparison: 1,2,4-Triazole Core vs. 1,2,3-Triazole Core

Computational investigation using MP2 optimization and DLPNO-CCSD(T) energy calculations revealed that the primary decomposition pathway of 1,2,4-triazole proceeds via an H-transfer mechanism with an energy barrier of approximately 52 kcal/mol, whereas 1,2,3-triazole decomposes via a ring-opening pathway with a barrier of approximately 45 kcal/mol [1]. This 7 kcal/mol difference in activation energy translates to measurably greater thermal stability for the 1,2,4-triazole scaffold, a finding consistent with experimental observations of triazole energetic materials [1].

Thermal stability Energetic materials Decomposition barrier

NO Inhibition Potency: 1,2,4-Triazole-3-carboxylate Series vs. Celecoxib and Indomethacin

In a structure-activity relationship study of 1,2,4-triazole-3-carboxylate derivatives, the majority of synthesized compounds (5a-p and 6) demonstrated potent inhibition of nitric oxide (NO) production in LPS-induced RAW 264.7 macrophages, with IC50 values below 7.0 µM [1]. This level of activity is comparable to or exceeds that of the reference anti-inflammatory agents celecoxib and indomethacin evaluated in the same assay system [1]. The 5-(chloromethyl)-substituted derivatives exhibited particularly favorable bioactivity and safety profiles within this series [1].

NO inhibition Anti-inflammatory RAW 264.7

Regioselective Synthetic Accessibility: 3-Carboxylate vs. 5-Carboxylate Isomers

The 1,2,4-triazole-3-carboxylate scaffold benefits from a well-characterized tautomeric preference: the 3-carboxylate derivative favors the 1H-tautomer due to stabilization via intramolecular hydrogen bonding between the carboxylate group and the adjacent ring nitrogen . This tautomeric bias enhances the reactivity of the ester group toward nucleophilic substitution compared to the 5-carboxylate isomer. Additionally, triazolization of hydrazinophthalazine with carboxylic acids yields predominantly 1,2,4-triazole-3-carboxylates, whereas alternative substrates such as 2-hydrazinopyridine fail to cyclize under similar conditions, underscoring the substrate-dependent regioselectivity that favors 3-carboxylate formation .

Regioselective synthesis Tautomerism Reactivity

Optimal Deployment Scenarios for 1,2,4-Triazole-3-carboxylate Based on Verified Differentiation Evidence


Selective COX-2 Inhibitor Development Requiring High Selectivity Index

1,2,4-Triazole-3-carboxylate serves as an enabling intermediate for the synthesis of methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylate derivatives that demonstrate COX-2 selectivity indices exceeding 1000 [1]. This quantitative selectivity advantage over non-selective NSAIDs such as indomethacin makes the scaffold particularly valuable for medicinal chemistry programs targeting chronic inflammatory conditions where gastrointestinal safety is a primary concern. Procurement of the 3-carboxylate building block provides direct synthetic entry to this differentiated chemotype.

High-Temperature Synthetic Transformations Requiring Scaffold Thermal Integrity

The 1,2,4-triazole core exhibits a decomposition energy barrier approximately 7 kcal/mol higher than the 1,2,3-triazole analog (~52 kcal/mol vs. ~45 kcal/mol), indicating superior thermal stability [1]. This property supports the use of 1,2,4-triazole-3-carboxylate in synthetic sequences involving elevated temperatures, such as thermal cyclization reactions (reported at 120–160°C for triazole ring formation) , without risk of scaffold degradation that might compromise 1,2,3-triazole-based alternatives.

In Vitro Anti-Inflammatory Screening with Established NO Inhibition Benchmarking

1,2,4-Triazole-3-carboxylate derivatives have been quantitatively characterized for NO inhibition in LPS-induced RAW 264.7 macrophages, achieving IC50 values below 7.0 µM that rival celecoxib and indomethacin [1]. This validated activity level provides procurement justification for academic and industrial screening laboratories seeking a triazole-based anti-inflammatory scaffold with established potency metrics, enabling head-to-head comparisons with internal compound collections.

Pharmaceutical Intermediate Manufacturing with Regioselective Derivatization Requirements

Patented methods for producing 5-substituted-1,2,4-triazole-3-carboxylic acid ester derivatives (Shionogi & Co., JP2004018480A) establish the 3-carboxylate scaffold as a recognized pharmaceutical intermediate [1]. The well-characterized 1H-tautomeric preference of the 3-carboxylate enables predictable regioselective functionalization, reducing the need for isomer separation and thereby improving process efficiency and yield consistency in kilogram-scale production environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,4-Triazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.